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Compound of Interest

3-Bromo-5-chloro-1H-pyrrolo[3,2-
Compound Name:
bjpyridine

Cat. No.: B1441982

An In-depth Technical Guide to the Physical Properties of 3-Bromo-5-chloro-1H-pyrrolo[3,2-
b]pyridine

Abstract: 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine is a halogenated heterocyclic
compound of significant interest to the pharmaceutical and agrochemical industries. As a
substituted 4-azaindole, it serves as a crucial building block in the synthesis of complex
molecules, particularly kinase inhibitors for oncological and inflammatory disease research. A
thorough understanding of its physical properties is paramount for its effective use in synthesis,
formulation, and biological screening. This guide provides a comprehensive overview of the
core physical properties of this compound, outlines authoritative, field-proven protocols for their
experimental determination, and offers insights into the interpretation of this data for drug
development professionals. While published experimental data for this specific molecule (CAS
1190310-75-8) is scarce, this document establishes the foundational methodologies required to
generate a complete and reliable physicochemical profile.

Molecular Identity and Core Characteristics

A precise understanding of a compound's identity is the bedrock of all subsequent research.
The fundamental characteristics of 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine are
summarized below.
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Property Data Source(s)

. 3-Bromo-5-chloro-1H-
Chemical Name o
pyrrolo[3,2-b]pyridine

CAS Number 1190310-75-8 [1][2]
Molecular Formula C7H4BrCIN2 [2]
Molecular Weight 231.48 g/mol [2]

) C1=C(C=C2C(=C1)NC=C2Br)
Canonical SMILES

Cl
Physical Form Solid (predicted)
Purity (Commercial) Typically 297%

Thermal Properties: Melting Point Determination

The melting point is a critical thermal property that provides a dual insight: it serves as a key
identifier of the compound and as a sensitive indicator of its purity.[3] A pure crystalline solid will
exhibit a sharp, well-defined melting point, typically over a narrow range of 0.5-1.0°C.
Conversely, the presence of impurities will cause a depression in the melting point and a
broadening of the melting range.[3]

Causality in Experimental Choice

The capillary melting point method is the gold standard for its simplicity, reproducibility, and
minimal sample requirement. The choice of a slow heating rate (approximately 2°C per minute)
near the expected melting point is crucial. Rapid heating does not allow the system to maintain
thermal equilibrium between the sample, the heating block, and the thermometer, leading to
inaccurate and wide-ranging readings.

Detailed Experimental Protocol: Capillary Method

This protocol describes the determination of the melting point range using a standard digital
melting point apparatus (e.g., a Mel-Temp).

e Sample Preparation:
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o Ensure the 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine sample is completely dry. If
necessary, dry under vacuum over a desiccant like P20s.[3]

o Place a small amount of the solid on a clean, dry watch glass.

o Using a spatula, crush the sample into a fine, homogeneous powder. This ensures efficient
and uniform heat transfer.[3]

o Capillary Tube Loading:

o Take a capillary tube (sealed at one end) and press the open end into the powdered
sample.

o Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end.

o Repeat until a packed column of 1-2 cm is achieved.[4] Consistent sample height is key
for reproducible results.

e Measurement:
o Place the loaded capillary tube into the sample holder of the melting point apparatus.[5]

o Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the
expected (or preliminary) melting point.

o Adjust the heating rate to a slow ramp of 1-2°C per minute.
o Observe the sample through the magnifying lens.
o Record the temperature (T1) at which the first drop of liquid appears.[4]

o Continue observing and record the temperature (Tz2) at which the last solid crystal melts
completely into a liquid.[4]

o The melting point is reported as the range T1 - Ta.

o Perform at least two determinations to ensure consistency.
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Workflow for Melting Point Determination
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Caption: Workflow for determining melting point via the capillary method.

Solubility Profile: A Key Predictor of Performance

For drug development professionals, solubility is arguably one of the most important physical
properties. Low aqueous solubility can severely hamper biological testing, lead to poor
bioavailability, and create significant formulation challenges.[6] It is essential to differentiate
between two key types of solubility measurements: kinetic and thermodynamic.

 Kinetic Solubility: This is a high-throughput measurement that reflects the solubility of a
compound upon rapid precipitation from a high-energy state (i.e., a DMSO stock solution). It
is highly relevant for early-stage discovery to identify compounds that might precipitate in in
vitro biological assays.[7]

o Thermodynamic Solubility: This is the true equilibrium solubility of the most stable solid form
of the compound in a given solvent. It requires longer incubation times to reach equilibrium
and is critical for lead optimization and formulation development.[7][8]

Detailed Experimental Protocol: Kinetic Solubility
(Turbidimetric Assay)

o Stock Solution Preparation: Prepare a 10 mM stock solution of 3-Bromo-5-chloro-1H-
pyrrolo[3,2-b]pyridine in 100% DMSO.
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» Plate Setup: Using a liquid handler, dispense a small volume (e.g., 2 pL) of the DMSO stock
solution into the wells of a 96-well microtiter plate.[9]

» Buffer Addition: Rapidly add the aqueous buffer (e.g., phosphate-buffered saline, PBS, pH
7.4) to each well to achieve the desired final compound concentration (e.g., 100 uM).[9]

 Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for
a set period, typically 1-2 hours.[9]

» Measurement: Read the plate using a nephelometer to measure light scattering or a UV-Vis
plate reader to measure absorbance after filtration. Increased turbidity or a drop in
concentration indicates precipitation.[10]

o Data Analysis: The solubility is defined as the highest concentration at which no significant
precipitation is observed compared to controls.

Detailed Experimental Protocol: Thermodynamic
Solubility (Shake-Flask Method)

o Sample Preparation: Add an excess amount of solid, powdered 3-Bromo-5-chloro-1H-
pyrrolo[3,2-b]pyridine to a series of vials containing the desired solvents (e.g., water, PBS
pH 7.4, Simulated Gastric Fluid, DMSO). The excess solid ensures that equilibrium with a
saturated solution is achieved.

 Incubation: Seal the vials and agitate them on a shaker or rotator at a constant temperature
(e.g., 25°C) for an extended period, typically 24 hours, to allow the system to reach
equilibrium.[10]

o Separation: After incubation, separate the undissolved solid from the saturated solution. This
is critically done by either centrifuging the sample at high speed or filtering it through a low-
binding filter plate (e.g., Millipore Multiscreen).[10]

e Quantification: Carefully take an aliquot of the clear supernatant or filtrate.

¢ Analysis: Determine the concentration of the dissolved compound using a validated
analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve
prepared from the DMSO stock solution.[8][10]
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Workflow for Solubility Determination
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Caption: Comparative workflow for kinetic vs. thermodynamic solubility.

Spectroscopic Characterization for Structural

Integrity
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for

confirming the identity and structure of a synthesized molecule. They provide an atomic-level
fingerprint of the compound.
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Detailed Experimental Protocol: NMR Sample
Preparation

o Sample Quantity: For a standard *H NMR spectrum, weigh 5-25 mg of the compound. For a
13C NMR spectrum, a larger quantity of 50-100 mg is recommended due to the lower natural
abundance of the 13C isotope.[11]

e Solvent Selection: Choose an appropriate deuterated solvent in which the compound is
soluble. Common choices for heterocyclic compounds include DMSO-ds, Chloroform-d
(CDCIs), or Methanol-da. The solvent should contain an internal standard like
Tetramethylsilane (TMS) for chemical shift referencing (& = 0.00 ppm).[11]

o Dissolution: Place the weighed sample into a small, clean vial. Add approximately 0.6-0.7 mL
of the deuterated solvent.[11] Vortex or gently warm the vial to ensure complete dissolution.

« Filtration: It is critical to remove any particulate matter, as this can severely degrade the
guality of the NMR spectrum. Filter the solution through a small plug of glass wool packed
into a Pasteur pipette directly into a clean, dry NMR tube.

o Final Check: The final sample should be a clear, homogenous solution. Cap the NMR tube
securely before placing it in the spectrometer.

Workflow for NMR Sample Preparation

Dissolve in
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Caption: Workflow for preparing a high-quality NMR sample.

Predicted Spectral Features

While experimental spectra for 3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine are not readily
available, we can predict its key features based on the known spectra of analogues like 5-
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Bromo-1H-pyrrolo[2,3-b]pyridine.[12]

e 1H NMR: The spectrum is expected to show three distinct signals in the aromatic region
(typically & 6.5-8.5 ppm) and one broad signal for the N-H proton of the pyrrole ring (often >
0 10 ppm). The protons on the pyridine and pyrrole rings will appear as singlets or doublets,
with coupling constants characteristic of their positions. The electron-withdrawing effects of
the bromine and chlorine atoms will likely shift the signals of nearby protons downfield (to a
higher ppm value).

e 13C NMR: The spectrum will show seven distinct signals for the seven carbon atoms in the
molecule. The carbons directly bonded to the electronegative halogens (C3-Br and C5-Cl)
will be significantly influenced. Based on data for the 5-bromo analogue, the carbon signals
are expected in the & 100-150 ppm range.[12]

o Mass Spectrometry: The mass spectrum will be crucial for confirming the molecular weight. A
high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to
the exact mass of C7H4BrCINz. Furthermore, due to the natural isotopic abundance of
bromine (7°Br = 50.7%, 81Br = 49.3%) and chlorine (3°Cl = 75.8%, 3’Cl = 24.2%), the
molecular ion will appear as a characteristic cluster of peaks (M, M+2, M+4), providing
unambiguous confirmation of the presence of one bromine and one chlorine atom.

Summary and Forward Outlook

3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine is a valuable scaffold for modern drug
discovery. A complete understanding of its physical properties is essential for its efficient and
reliable application. This guide provides the authoritative experimental frameworks necessary
for any researcher to determine these properties. The lack of published data underscores the
opportunity for researchers working with this compound to contribute to the public chemical
knowledge base by performing and publishing these fundamental characterizations.
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. Recommended
Physical Property Status
Methodology
) ) o Capillary Method (e.g., Mel-
Melting Point Not reported in literature
Temp)
N ) Not reported; likely Not applicable; thermal stability
Boiling Point )
decomposes (TGA) is more relevant
- o Shake-Flask Method (Kinetic &
Aqueous Solubility Not reported in literature )
Thermodynamic)
N o Shake-Flask Method
Solvent Solubility Not reported in literature ]
(Thermodynamic)
o Standard acquisition in DMSO-
1H & 3C NMR Spectra Not reported in literature
de or CDCls
o ESI-HRMS to confirm mass
Mass Spectrum Not reported in literature

and isotopic pattern

By adhering to the robust and validated protocols detailed herein, researchers can generate
the high-quality data needed to accelerate their research and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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